molecular formula C25H46N8O10 B1222263 Minosaminomycin CAS No. 51746-09-9

Minosaminomycin

Katalognummer: B1222263
CAS-Nummer: 51746-09-9
Molekulargewicht: 618.7 g/mol
InChI-Schlüssel: UDZJEGDQBWDMOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Introduction to Minosaminomycin

This compound is an aminoglycoside antibiotic derived from the culture broth of Streptomyces sp. MA514-A1, recognized for its structural similarity to kasugamycin. This compound has garnered attention due to its potent inhibitory effects on protein synthesis, particularly in mycobacteria and Escherichia coli.

Key Findings:

  • Inhibition in Mycobacteria : Effective against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 15.6 μg/mL .
  • Selective Action : Exhibits preferential inhibition of phage f2 RNA-directed protein synthesis without causing miscoding, which is crucial for maintaining translational fidelity .

Antimicrobial Activity

This compound's effectiveness against mycobacteria, including Mycobacterium tuberculosis, positions it as a potential candidate for further development in treating infections caused by these pathogens. Its unique mechanism differentiates it from other antibiotics, suggesting a role in overcoming antibiotic resistance .

Biochemical Studies

Research has highlighted this compound's role in studying ribosomal function and protein synthesis mechanisms. Its ability to inhibit specific stages of translation provides valuable insights into ribosomal dynamics and the development of new antibiotics targeting similar pathways .

Synthesis and Derivatives

The total synthesis of this compound has been reported, allowing for the exploration of structural modifications that may enhance its antibacterial properties or reduce toxicity. For instance, derivatives with altered sugar moieties have been synthesized to improve activity against resistant strains .

Data Tables

OrganismMIC (μg/mL)
Mycobacterium smegmatis15.6
Mycobacterium tuberculosisNot specified
Escherichia coliSlightly effective

Case Studies

  • Inhibition Studies : A study demonstrated that this compound inhibits protein synthesis in E. coli more effectively than kasugamycin, highlighting its potential use in further research on bacterial translation mechanisms .
  • Resistance Mechanisms : Research into modified permeability of E. coli cells showed that strains with altered membrane characteristics exhibited increased sensitivity to this compound, suggesting avenues for overcoming resistance through permeability modification .
  • Synthetic Biology Applications : The production of non-proteinogenic amino acids via engineered E. coli strains has been explored, indicating potential applications in pharmaceutical development where this compound could serve as a model compound for synthesizing novel antibiotics .

Biologische Aktivität

Minosaminomycin is an aminoglycoside antibiotic derived from Streptomyces sp. MA514-A1. It exhibits significant antibacterial properties, particularly against mycobacteria, including Mycobacterium tuberculosis. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications.

This compound has the following chemical characteristics:

PropertyValue
CAS Number51746-09-9
Molecular FormulaC25_{25}H46_{46}N8_{8}O10_{10}
Molecular Weight618.689 g/mol
SourceStreptomyces sp. MA514-A1
Purity> 98% (HPLC)
SolubilitySoluble in MeOH, DMSO, H2_2O; insoluble in hexane

This compound primarily inhibits bacterial protein synthesis. It has been shown to be more effective than kasugamycin in inhibiting protein synthesis in an Escherichia coli cell-free system . The antibiotic interferes with the ribosomal function, leading to the cessation of bacterial growth.

Efficacy Against Mycobacteria

This compound demonstrates noteworthy activity against mycobacteria:

  • Minimum Inhibitory Concentration (MIC) against M. smegmatis: 15.6 µg/mL .
  • Effective against Mycobacterium tuberculosis, although specific MIC values vary based on strain and testing conditions.

Comparative Studies

In comparative studies, this compound was found to have a stronger inhibitory effect on mycobacterial strains compared to other antibiotics within its class. For example, it showed superior activity against various strains of E. coli when compared to kasugamycin .

Case Studies and Research Findings

  • Study on Mycobacterial Resistance : A study indicated that this compound could be a potential candidate for treating drug-resistant strains of mycobacteria due to its unique mechanism of action that differs from traditional antibiotics .
  • Toxicity and Side Effects : Research highlighted that while this compound is effective against certain bacteria, its toxicity profile needs further investigation to establish safety for clinical use .
  • Synergistic Effects : Some studies suggest that combining this compound with other antibiotics may enhance its efficacy against resistant bacterial strains, indicating potential for combination therapies in clinical settings .

Eigenschaften

CAS-Nummer

51746-09-9

Molekularformel

C25H46N8O10

Molekulargewicht

618.7 g/mol

IUPAC-Name

2-[[3-(2-amino-4,5-dihydro-1H-imidazol-5-yl)-1-[[4-(3,5-diamino-6-methyloxan-2-yl)oxy-2,3,5,6-tetrahydroxycyclohexyl]amino]-1-oxopropan-2-yl]carbamoylamino]-4-methylpentanoic acid

InChI

InChI=1S/C25H46N8O10/c1-8(2)4-14(22(39)40)32-25(41)31-13(5-10-7-29-24(28)30-10)21(38)33-15-16(34)18(36)20(19(37)17(15)35)43-23-12(27)6-11(26)9(3)42-23/h8-20,23,34-37H,4-7,26-27H2,1-3H3,(H,33,38)(H,39,40)(H3,28,29,30)(H2,31,32,41)

InChI-Schlüssel

UDZJEGDQBWDMOF-UHFFFAOYSA-N

SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)NC(=O)C(CC3CN=C(N3)N)NC(=O)NC(CC(C)C)C(=O)O)O)O)N)N

Kanonische SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)NC(=O)C(CC3CN=C(N3)N)NC(=O)NC(CC(C)C)C(=O)O)O)O)N)N

Synonyme

minosaminomycin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.